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Compound of Interest

Compound Name: 3-lodopropanal

Cat. No.: B2808199

Introduction

3-lodopropanal is a bifunctional organic molecule containing both an aldehyde and a primary
iodo group. This unique combination of reactive sites makes it a valuable, albeit less common,
building block in organic synthesis. The aldehyde functionality allows for a wide range of
nucleophilic additions and condensation reactions, while the carbon-iodine bond serves as a
handle for nucleophilic substitutions and cross-coupling reactions. A thorough spectroscopic
characterization is paramount for confirming the identity and purity of 3-iodopropanal in any
synthetic application. This technical guide provides an in-depth overview of the expected
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-
iodopropanal, along with generalized experimental protocols for these analytical techniques.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for 3-iodopropanal, the
following data are predicted based on the analysis of structurally related compounds and
established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR)

The *H NMR spectrum of 3-iodopropanal is expected to exhibit three distinct signals
corresponding to the three non-equivalent sets of protons.
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» Aldehydic Proton (CHO): This proton will appear as a triplet in the downfield region of the
spectrum, typically around & 9.7-9.8 ppm. The triplet splitting is due to coupling with the
adjacent methylene protons (CH-).

o Methylene Protons adjacent to the Aldehyde (CH2CHO): These protons are expected to
resonate as a triplet of doublets around & 2.9-3.1 ppm. The primary splitting into a triplet is
caused by the adjacent methylene protons (CHzl), and the finer doublet splitting is due to
coupling with the aldehydic proton.

o Methylene Protons adjacent to lodine (CHz:l): This signal is anticipated to be a triplet around
0 3.3-3.5 ppm, resulting from coupling with the neighboring methylene protons (CH2CHO).

13C NMR (Carbon-13 NMR)

The 13C NMR spectrum of 3-iodopropanal is predicted to show three signals corresponding to
the three carbon atoms in the molecule.

e Carbonyl Carbon (C=0): The aldehydic carbonyl carbon is expected to have a chemical shift
in the range of & 199-202 ppm.

o Methylene Carbon adjacent to the Aldehyde (CH2CHO): This carbon is predicted to appear
at approximately o 48-52 ppm.

o Methylene Carbon adjacent to lodine (CHzl): The carbon atom bonded to the iodine is
expected to have the most upfield chemical shift, around & 5-8 ppm.

Data Summary Table:
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Predicted Chemical Shift (9,

1H NMR Predicted Multiplicity
ppm)
-CHO 9.7-9.8 Triplet (t)
-CH2CHO 29-31 Triplet of Doublets (td)
-CHzl 3.3-35 Triplet (t)
Predicted Chemical Shift (3,
13C NMR
ppm)
>C=0 199 - 202
-CH2CHO 48 - 52
-CHal 5-8

Infrared (IR) Spectroscopy

The IR spectrum of 3-iodopropanal will be characterized by the presence of strong absorption
bands corresponding to the carbonyl and carbon-iodine bonds.

e C=0 Stretch: A strong, sharp absorption band is expected in the region of 1720-1740 cm™1,
which is characteristic of a saturated aliphatic aldehyde.

e C-H Stretch (Aldehyde): Two weak to medium bands are anticipated around 2820-2850 cm~1
and 2720-2750 cm~1, corresponding to the C-H stretching vibration of the aldehyde group.

o C-l Stretch: A medium to strong absorption is predicted in the fingerprint region, typically
around 500-600 cm~1.

e C-H Bending and Stretching (Alkyl): Various C-H bending and stretching vibrations for the
methylene groups will be observed in the regions of 1375-1470 cm~* and 2850-2960 cm™1,
respectively.

Data Summary Table:
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Predicted Absorption Range

Functional Group Intensity
(cm~)

C=0 (Aldehyde) 1720 - 1740 Strong, Sharp

C-H (Aldehyde) 2820 - 2850 and 2720 - 2750 Weak-Medium

C-l 500 - 600 Medium-Strong

2850 - 2960 (stretch), 1375- )
C-H (Alkyl) Medium-Strong
1470 (bend)

Mass Spectrometry (MS)

The electron ionization (El) mass spectrum of 3-iodopropanal is expected to show the

molecular ion peak and several characteristic fragment ions.

e Molecular lon (M*): The molecular ion peak is expected at m/z 184, corresponding to the
molecular weight of CsHsIO. The presence of a significant M+1 peak due to the 13C isotope

will also be observed.
e Major Fragmentation Pathways:

o Loss of iodine radical (¢l): A prominent peak at m/z 57 ([CsHsO]*) resulting from the

cleavage of the C-1 bond.
o Loss of the formyl radical (¢*CHO): A peak at m/z 155 ([CzHa4l]*).
o Alpha-cleavage: A peak at m/z 29 ([CHQO]*).
o Apeak at m/z 127 corresponding to the iodine cation ([I]*).

Data Summary Table:
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m/z Predicted Identity of Fragment
184 [CsHsI0]* (Molecular lon)

155 [C2Hal]*

127 [

57 [CsHsO]*

29 [CHOJ*

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a liquid

organic compound like 3-iodopropanal. Instrument-specific parameters should be optimized

by the operator.

NMR Spectroscopy (*H and **C)

Sample Preparation: Dissolve approximately 5-10 mg of 3-iodopropanal in 0.5-0.7 mL of a
deuterated solvent (e.g., CDCIls, acetone-de, DMSO-de) in a standard 5 mm NMR tube. Add
a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift
referencing (6 = 0.00 ppm).

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).
'H NMR Acquisition:

o Tune and shim the spectrometer to optimize the magnetic field homogeneity.

o Acquire the spectrum using a standard pulse sequence (e.g., a single 90° pulse).

o Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12
ppm).

o Use an appropriate number of scans to achieve a good signal-to-noise ratio.

13C NMR Acquisition:
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o Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all
carbon signals.

o Set the spectral width to encompass the expected range of carbon chemical shifts (e.g., O-
220 ppm).

o Alarger number of scans will be required compared to *H NMR due to the lower natural
abundance of 13C.

o Data Processing: Fourier transform the acquired free induction decays (FIDs), phase correct
the spectra, and perform baseline correction. Integrate the signals in the *H NMR spectrum
to determine the relative proton ratios.

Infrared (IR) Spectroscopy

o Sample Preparation (Neat Liquid): Place a drop of neat 3-iodopropanal between two salt
plates (e.g., NaCl or KBr). Gently press the plates together to form a thin liquid film.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

» Data Acquisition:

[¢]

Record a background spectrum of the clean, empty salt plates.

[¢]

Place the sample holder with the prepared salt plates into the spectrometer.

[e]

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm1).

o

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

o Data Processing: The instrument software will automatically ratio the sample spectrum
against the background spectrum to produce the final absorbance or transmittance
spectrum.

Mass Spectrometry (MS)

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via
a suitable inlet system. For a volatile liquid like 3-iodopropanal, direct infusion via a heated
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probe or injection into a gas chromatograph (GC-MS) are common methods.

« lonization: Utilize Electron lonization (El) at a standard energy of 70 eV.

e Mass Analysis: Scan a suitable mass-to-charge (m/z) range (e.g., m/z 10-250) using a mass
analyzer such as a quadrupole or time-of-flight (TOF) analyzer.

» Data Acquisition and Processing: The instrument software will record the abundance of ions
at each m/z value to generate the mass spectrum.
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Caption: Experimental workflows for NMR, IR, and MS analysis of 3-lodopropanal.
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Caption: Correlation of spectroscopic data with the structure of 3-lodopropanal.

 To cite this document: BenchChem. [Spectroscopic Characterization of 3-lodopropanal: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2808199#spectroscopic-characterization-of-3-
iodopropanal-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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